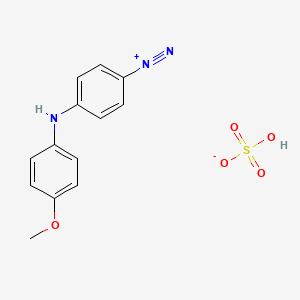

4-Diazo-4'-methoxydiphenylamine Sulfate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

hydrogen sulfate;4-(4-methoxyanilino)benzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N3O.H2O4S/c1-17-13-8-6-11(7-9-13)15-10-2-4-12(16-14)5-3-10;1-5(2,3)4/h2-9,15H,1H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVMTJSLLAUFTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659892 | |

| Record name | 4-(4-Methoxyanilino)benzene-1-diazonium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49732-38-9 | |

| Record name | 4-(4-Methoxyanilino)benzene-1-diazonium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methoxyphenylamino)benzenediazonium hydrogensulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Solubility Profile & Stability Kinetics of 4-Diazo-4'-methoxydiphenylamine Sulfate

[1]

Executive Summary

This guide provides a comprehensive physicochemical analysis of 4-Diazo-4'-methoxydiphenylamine Sulfate (CAS: 49732-38-9), a critical diazonium salt intermediate used primarily in the synthesis of negative-working photoresists and azo dyes.

For researchers and drug development professionals utilizing this compound as a coupling reagent or photo-active precursor, understanding its solubility is not merely about dissolution—it is about solvation stability . Unlike standard organic solids, this diazonium salt exhibits a "solubility-stability paradox" where solvents that dissolve it best (water, polar protics) also accelerate its degradation via hydrolysis or solvolysis. This document outlines the precise solubility windows and experimental protocols required to handle this compound without compromising its electrophilic integrity.

Physicochemical Characterization

The compound, chemically defined as 4-[N-(4-Methoxyphenyl)amino]benzenediazonium hydrogen sulfate , exists as an ionic lattice stabilized by the sulfate counterion.

-

Molecular Formula:

[1][2][3] -

Appearance: Yellow to brownish-green crystalline powder.

-

Ionic Character: High. The diazonium group (

) confers significant ionic character, making the lattice energy the primary barrier to solvation in non-polar media.

Structural Stability Warning

The diazonium moiety is an energetic leaving group (

Comparative Solubility Profile

The solubility of this compound follows the rule of "Like Dissolves Like" with a caveat regarding ionic dissociation. The sulfate anion requires high dielectric constant solvents to overcome lattice energy.

Table 1: Solubility Matrix

Data synthesized from homologue behavior (Variamine Blue B salts) and standard diazonium chemistry.

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight | Stability Risk |

| Aqueous | Water (pH < 4) | High | Strong ion-dipole hydration of | Moderate: Stable only if kept acidic and cold ( |

| Water (Neutral/Basic) | High | Rapid dissolution followed by immediate hydrolysis. | Critical Failure: Irreversible degradation to phenols. | |

| Polar Protic | Ethanol / Methanol | Moderate-High | Solvates the ionic pair; H-bonding stabilizes the sulfate. | Low-Moderate: Slow solvolysis (ether formation) over time. |

| Polar Aprotic | DMF / DMSO | Very High | High dielectric constant dissociates ions effectively. | Low: Excellent for anhydrous reactions; beware of thermal hazards. |

| Ketones | Acetone | Low-Moderate | Partial solubility; often used for precipitation. | Low. |

| Non-Polar | Diethyl Ether | Insoluble | Cannot overcome ionic lattice energy. | None (Used as antisolvent). |

| Aromatic | Toluene / Benzene | Insoluble | Lack of dipole moment to stabilize ions. | None. |

Visualization: Solvation Logic Flow

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Storage vs. Reaction).

Figure 1: Solvent selection logic based on thermodynamic solubility and kinetic stability requirements.

Stability & Degradation Mechanisms[1][7]

Understanding solubility is impossible without addressing stability, as the compound changes chemical identity in incompatible solvents.

Hydrolysis (The Water Problem)

In aqueous media, the diazonium group is susceptible to nucleophilic attack by water.

-

Mechanism:

-

Prevention: This reaction is equilibrium-suppressed by high concentrations of acid (

). Always dissolve this sulfate in 0.1M - 1.0M sulfuric acid , never in pure deionized water, to maintain the diazonium integrity.

Photolysis (The Light Application)

This compound is photosensitive. It absorbs UV light (typically 375–400 nm), leading to the release of nitrogen and the formation of a reactive cation or radical.

-

Implication for Solubility Testing: All solubility experiments must be conducted under yellow safety light or in amber glassware to prevent photochemical degradation from confounding solubility data.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Use this for rough solubility limits in organic solvents.

-

Preparation: Dry a 20 mL scintillation vial and weigh it (

). -

Saturation: Add 2.0 mL of the target solvent (e.g., Ethanol) to the vial.

-

Addition: Add the diazo sulfate in 10 mg increments, vortexing for 30 seconds between additions. Maintain temperature at 20°C.

-

Endpoint: Stop when solid persists for >5 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed weighing dish (

). -

Evaporation: Evaporate the solvent in a vacuum oven (low temp, <40°C) to prevent thermal decomposition.

-

Calculation: Weigh the residue (

). -

Validation: Re-dissolve the residue in 0.1M HCl and check for gas evolution (decomposition) or run a UV-Vis scan. If the peak at

(~380 nm) is absent, the compound degraded during evaporation, and the solvent is incompatible.

Protocol B: UV-Vis Stability Tracking

Use this to determine the "Pot-Life" of the solution.

-

Baseline: Dissolve 10 mg of diazo sulfate in 100 mL of 0.1 M

(Reference Standard). Measure Absorbance at -

Test Sample: Dissolve 10 mg in the test solvent (e.g., DMF).

-

Time-Course: Measure Absorbance at

. -

Interpretation:

-

Stable: Absorbance decrease < 5% over 24h.

-

Unstable: Shift in

or appearance of new peaks (indicating phenol formation).

-

Degradation Pathway Visualization[1]

The following diagram maps the fate of the molecule in different environments, crucial for troubleshooting solubility issues.

Figure 2: Primary degradation pathways. Solubility testing must avoid conditions triggering these paths.

References

-

Tokyo Chemical Industry (TCI). (n.d.). Product Specification: this compound (CAS 49732-38-9).[3][4][5][6] Retrieved from

-

Sigma-Aldrich. (n.d.). Variamine Blue RT Salt (Analogue Reference). Retrieved from

-

Huang, J., et al. (2025). Structure and Stability of Negative-Working Lithographic Diazo Resins. ResearchGate.[7] Retrieved from

-

Chem-Impex. (n.d.). This compound: Applications in Dye Chemistry.[6] Retrieved from

-

McClelland, R. A. (2005). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution.[8] National Institutes of Health (PMC). Retrieved from

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. pure-synth.com [pure-synth.com]

- 3. This compound | 49732-38-9 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS#:49732-38-9 | Chemsrc [chemsrc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability Profile of Methoxy-Substituted Diazonium Salts

Executive Summary

Methoxy-substituted diazonium salts represent a critical paradox in organic synthesis: they are among the most useful intermediates for introducing functionality into aromatic rings (via Sandmeyer, Schiemann, or azo-coupling reactions), yet they possess a high-energy structural motif (

For researchers and scale-up chemists, the methoxy group (

This guide provides a definitive technical analysis of the thermal stability of these salts, moving beyond basic safety data sheets to explore the kinetic and mechanistic realities that drive process safety.

Mechanistic Underpinnings: The "Methoxy" Effect[1]

To understand the stability profile, one must first understand the electronic competition occurring within the molecule. The stability of an arenediazonium salt is dictated by the ability of the aromatic ring to disperse the positive charge on the diazonium group.

Resonance vs. Induction

The methoxy group is an Electron Donating Group (EDG) by resonance (

-

Para-Methoxy (

-OMe): The -

Meta-Methoxy (

-OMe): Resonance is not possible at the meta position. The -

Ortho-Methoxy (

-OMe): A complex case where steric hindrance and direct field effects compete with resonance.

Visualization of Resonance Stabilization

The following diagram illustrates the resonance contribution that confers stability to the p-methoxy isomer.

Figure 1: Resonance stabilization mechanism in p-methoxybenzenediazonium salts.

Thermal Stability Profile: Quantitative Data

The choice of counter-ion is the single most critical variable in thermal stability. While the methoxy group provides electronic stabilization, the anion determines the lattice energy and the propensity for detonation.

Comparative Stability Data (DSC)

The following data summarizes Differential Scanning Calorimetry (DSC) results. Note the dramatic difference between the tetrafluoroborate (

| Diazonium Salt | Substituent Position | Counter-ion | Stability Class | ||

| 4-Methoxy | Para | 142 - 144 | ~300 - 500 | Stable (Isolable) | |

| 3-Methoxy | Meta | 110 - 120 | > 600 | Moderate Risk | |

| 4-Methoxy | Para | < 25 | > 1200 | Explosive | |

| Unsubstituted | N/A | ~100 | ~600 | Baseline | |

| 4-Nitro | Para | ~150 | > 1500 | High Energy* |

> Note: While 4-Nitro has a high onset temperature due to crystal packing, its decomposition enthalpy is massive, leading to a much higher severity of explosion if initiated.

Interpretation

-

The "Safe" Window: 4-methoxybenzenediazonium tetrafluoroborate is one of the few diazonium salts that can be isolated and stored at

C. Its -

The Chloride Hazard: Methoxy-substituted diazonium chlorides should never be isolated. They must be generated and consumed in situ at temperatures between -5°C and 5°C.

Decomposition Pathways

Understanding how these salts break down is essential for troubleshooting low yields or "runaway" exotherms.

Heterolytic vs. Homolytic Cleavage[2]

-

Heterolytic (Ionic): The desired pathway for substitution (S_N1). Yields the aryl cation. Favored in acidic, polar solvents.

-

Homolytic (Radical): The dangerous pathway. Yields aryl radicals and nitrogen gas.[1] Favored by basic conditions, transition metal impurities, or light.[2]

Figure 2: Divergent decomposition pathways dictating safety and yield.

Experimental Protocols

Synthesis of 4-Methoxybenzenediazonium Tetrafluoroborate

Rationale: This protocol uses

Reagents:

-

p-Anisidine (10 mmol)[3]

-

Fluoroboric acid (50% aq., 2.5 eq)

-

Sodium Nitrite (1.1 eq)

-

Solvent: Water/Ethanol (minimal volume)

Step-by-Step:

-

Acidification: Dissolve p-anisidine in 50%

at 0°C. Ensure vigorous stirring to prevent hot spots. -

Diazotization: Add

(aq) dropwise via addition funnel. Critical: Maintain internal temperature -

Precipitation: The tetrafluoroborate salt is less soluble in water than the chloride. It will precipitate as a white/pale solid.

-

Filtration: Filter quickly on a sintered glass funnel.

-

Washing: Wash with cold ether (to remove water and organic impurities) and cold 5%

. -

Drying: Air dry on the filter for 10 mins. Do not heat.[2][4] Store immediately at -20°C.

Thermal Safety Assessment (DSC Protocol)

Rationale: Standard open-pan DSC is invalid for diazonium salts because

Protocol:

-

Sample Prep: Weigh 2–4 mg of the dried salt.

-

Crucible: Use High-Pressure Gold-Plated or Stainless Steel Sealed Crucibles (capable of withstanding >100 bar).[5]

-

Reference: Empty sealed crucible.

-

Ramp: Heat from 25°C to 250°C at 5°C/min.

-

Analysis:

-

Identify

(start of exotherm). -

Integrate the peak to find

(J/g). -

Criterion: If

J/g, the material has high explosive propagation potential.

-

Risk Mitigation & Handling

When working with methoxy-substituted diazonium salts, adhere to the following self-validating safety systems:

-

The "No-Isolation" Rule (Chlorides): Never isolate the chloride salt. If the synthesis requires a chloride counter-ion, use it immediately in solution.

-

The Metal Quench: Transition metals (Cu, Fe) catalyze radical decomposition (Gomberg-Bachmann type side reactions). Ensure all glassware is acid-washed and free of rust or metal spatulas. Use Teflon-coated magnetic stir bars and spatulas only.

-

Venting Strategy: Even "stable" salts release

slowly.[6] Never store diazonium solutions in tightly capped vessels without a pressure-relief mechanism (e.g., a bubbler or a vented septum). -

Quantity Limits: For initial screening, limit synthesis to < 5 mmol. For scale-up, ARC (Accelerating Rate Calorimetry) data is mandatory to determine the Time to Maximum Rate (TMR).

References

-

Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. Available at: [Link]

-

Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. Available at: [Link]

-

Safety of Diazonium Salts. Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 4-Methoxybenzenediazonium tetrafluoroborate | 459-64-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

Difference between diazo resin and 4-Diazo-4'-methoxydiphenylamine Sulfate precursor

[1]

Executive Summary

This guide delineates the critical technical distinctions between 4-Diazo-4'-methoxydiphenylamine Sulfate (DS) and its polymeric derivative, Diazo Resin (DR) . While DS serves as the fundamental monomeric building block, DR is the functional macromolecule extensively utilized in bio-MEMS, enzyme immobilization, and controlled drug delivery systems.

For researchers in drug development, the pivot point lies in reactivity and solubility : DS is a small-molecule salt with high aqueous solubility and rapid diffusivity, whereas DR is a cationic polyelectrolyte capable of forming self-assembling hydrogels via electrostatic interaction with polyanions (e.g., alginate, DNA), followed by covalent photo-crosslinking.

Part 1: Molecular Architecture & Synthesis

The transition from precursor to resin represents a shift from a discrete ionic species to a polycationic network.[1]

The Precursor: this compound (DS)[1][2]

-

Nature: Monomeric Diazonium Salt.[1]

-

Role: The "active ingredient" containing the photosensitive

group.[1] -

Limitation: As a small molecule, it lacks film-forming properties and diffuses too rapidly for controlled localization in biological matrices.

The Resin: Diazo Resin (DR)[8]

-

Nature: Oligomeric/Polymeric Condensate.[1]

-

Synthesis: Formed via the acid-catalyzed condensation of DS with formaldehyde (HCHO).[1]

-

Structure: Diphenylamine units linked by methylene bridges (

) at the ortho positions relative to the amine bridge.[1] -

Advantage: High molecular weight confers film-forming capabilities and allows for multi-point electrostatic anchoring to biological targets.[1]

Synthesis Pathway Diagram

The following diagram illustrates the condensation mechanism converting the DS monomer into the DR polymer.

[1]

Part 2: Physicochemical Properties Comparison

The following data consolidates the functional differences critical for formulation scientists.

| Feature | Precursor (DS) | Diazo Resin (DR) | Implications for Drug Dev |

| Molecular Weight | ~323.32 g/mol | 2,000 – 5,000 Da (Oligomeric) | DR allows for steric entrapment of enzymes/drugs; DS does not.[1] |

| Solubility | High (Water, polar solvents) | High (Water); Insoluble in organics | DR is compatible with aqueous biological buffers. |

| Ionic Character | Mono-cationic | Poly-cationic (Polyelectrolyte) | DR forms stable Polyion Complexes (PICs) with DNA/Alginate.[1] |

| Thermal Stability | Decomposes >160°C | Stable <120°C (Resin backbone) | Both require cold storage (4°C) to prevent thermal |

| Photoreactivity | Releases | Crosslinks or changes polarity | DR enables scaffold-free hydrogel formation under UV. |

Part 3: Photochemistry & Mechanism of Action[9]

Understanding the photochemistry is vital for designing controlled-release systems.[1] Upon UV irradiation (typically 365–380 nm), the diazonium group decomposes.

The Mechanism

-

Photolysis: The diazonium group ($ -N_2^+

N_2 $).[1] -

Carbocation Formation: This leaves behind a highly reactive phenyl cation or radical intermediate.[1]

-

Crosslinking (The "Switch"):

-

In DS (Monomer): The cation reacts with water to form a phenol (solubility change only).[1]

-

In DR (Polymer): The cation attacks nucleophiles on adjacent polymer chains or biological matrices (e.g., -COOH, -OH, -NH2 groups on proteins/polysaccharides). This creates covalent crosslinks , transforming the soluble resin into an insoluble, robust hydrogel network.

-

Photocrosslinking Pathway Diagram

[1]

Part 4: Applications in Drug Development[2]

While DS is primarily a reagent, DR is a functional biomaterial.

Polyion Complex (PIC) Hydrogels

DR is polycationic.[1] When mixed with polyanions (e.g., Sodium Alginate , Hyaluronic Acid , or Gelatin ), it instantly forms a physical hydrogel via electrostatic attraction.

-

Benefit: Encapsulation of drugs/cells occurs in aqueous conditions without toxic chemical crosslinkers (like glutaraldehyde).[1]

-

Stabilization: Subsequent UV irradiation converts the physical electrostatic bonds into permanent covalent bonds, allowing for tunable degradation rates in the body [1].

Enzyme & Protein Immobilization

DR can covalently bind enzymes to surfaces upon UV exposure.[1] The diazonium groups react with nucleophilic amino acid residues (Tyrosine, Histidine, Lysine) on the protein surface, "stapling" the enzyme to the carrier without denaturing its active site [2].

Part 5: Experimental Protocols

Protocol A: Synthesis of Diazo Resin from DS Precursor

Use this protocol to convert the commercial monomer into the functional resin.

Materials:

-

Paraformaldehyde

-

Sulfuric Acid (95-98%)

-

Zinc Chloride (ZnCl2) - Optional, for salt exchange to stabilize

Workflow:

-

Preparation: Chill 60 mL of Sulfuric Acid to 0–5°C in an ice bath. Critical: Maintain temperature to prevent thermal decomposition.

-

Dissolution: Slowly add 8.0 g of DS monomer to the acid under vigorous stirring. Ensure complete dissolution.

-

Condensation: Slowly add 1.0 g of Paraformaldehyde.

-

Reaction: Stir the mixture at 5–8°C for 3–5 hours. The solution will darken (deep violet/brown).[1]

-

Precipitation: Pour the reaction mixture dropwise into 200 mL of ice-cold ethanol (or saturated ZnCl2 solution for the zinc salt version). A precipitate will form.[1][5]

-

Purification: Filter the precipitate, wash repeatedly with cold ethanol to remove unreacted monomer and acid.

-

Drying: Dry in a vacuum desiccator in the dark at room temperature.

Protocol B: Fabrication of DR-Alginate Drug Delivery Hydrogel

Self-validating system: The gelation upon mixing confirms the ionic interaction; insolubility after UV confirms covalent crosslinking.

-

Solution A: Dissolve DR (2% w/v) in deionized water. Keep in dark.

-

Solution B: Dissolve Sodium Alginate (2% w/v) in water + Target Drug (e.g., Doxorubicin or BSA model).

-

Mixing: Mix Solution A and B at a 1:1 ratio.

-

Observation: Immediate formation of a viscous gel/precipitate (Ionic Complex).[1]

-

-

Curing: Expose the gel to UV light (365 nm, ~10 mW/cm²) for 5–10 minutes.

-

Validation: Place the gel in a buffer solution with high ionic strength (e.g., 1M NaCl).

-

Result: If UV curing was successful, the gel will not dissolve (covalent bonds resist salt exchange). If uncured, the gel will dissolve (ionic bonds broken by salt).

-

References

-

Hydrogels based on diazo mediated crosslinking. ResearchGate. Available at: [Link][6]

-

Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking. Nature Communications / PMC. Available at: [Link]

-

Configuration and photochemical reaction of a bolaamphiphilic diacid with a diazo resin. ResearchGate. Available at: [Link]

- Process for the production of polycondensation products of aromatic diazonium compounds.Google Patents.

Technical Guide: The Stabilizing Role of the Methoxy Group in Diazonium Salts

Executive Summary

This technical guide analyzes the structural and electronic influence of the methoxy (-OMe) group on the stability of benzenediazonium salts. While diazonium species are notoriously labile, the strategic incorporation of a para-methoxy substituent significantly retards thermal dediazoniation. This effect is driven by strong resonance donation (+M) which overrides inductive withdrawal (-I), effectively increasing the C-N bond order. This document provides a mechanistic breakdown, quantitative stability data, and a validated protocol for synthesizing 4-methoxybenzenediazonium tetrafluoroborate , a "gold standard" reagent for bench-stable diazonium chemistry.

Part 1: Mechanistic Underpinnings

The Electronic Tug-of-War: Resonance vs. Induction

The stability of an aryldiazonium cation (

-

Inductive Effect (-I): Oxygen is electronegative, pulling electron density through the

-framework.[1] This theoretically destabilizes the positive charge on the diazonium group. -

Mesomeric (Resonance) Effect (+M): The lone pair on the oxygen atom donates electron density into the

-system.

In the para position, the +M effect dominates. The oxygen lone pair delocalizes across the ring, allowing the formation of a quinoid-like resonance structure where the C-N bond acquires double-bond character. This delocalization disperses the positive charge from the terminal nitrogen onto the methoxy oxygen, significantly raising the activation energy required for heterolytic cleavage (loss of

Visualization of Resonance Stabilization

The following diagram illustrates the electron flow that strengthens the C-N bond, preventing the formation of the highly unstable aryl cation.

Caption: Figure 1. Resonance interaction in p-methoxybenzenediazonium cation showing the contribution of the quinoid structure (Form B) which stabilizes the molecule.

Part 2: Stability Profiling & Hammett Correlation

Thermal Stability Data

The counter-ion plays a critical role in isolation. While halides (

| Substituent (Para) | Stability Classification | ||

| -OMe (Methoxy) | -0.27 | ~139 - 144 | High (Bench Stable) |

| -CH | -0.17 | ~110 | Moderate |

| -H (Unsubstituted) | 0.00 | ~100 | Low (Handle Cold) |

| -NO | +0.78 | ~150 | High (Kinetic) but Shock Sensitive |

Note: While electron-withdrawing groups like Nitro also raise

The Positional Effect (Ortho/Meta/Para)

The position of the methoxy group is non-negotiable for stability:

-

Para (4-OMe): Maximum overlap for resonance. Most Stable.

-

Ortho (2-OMe): Resonance is possible, but steric hindrance and proximity to the

group can lead to side reactions or instability. -

Meta (3-OMe): Resonance is geometrically impossible. The inductive withdrawal (-I) dominates, destabilizing the cation relative to the para isomer.

Part 3: Synthetic Protocol (Self-Validating)

Experimental Design Strategy

To ensure high purity and safety, this protocol utilizes the Balz-Schiemann precursor method (direct diazotization with

-

Why

? It acts as both the acid source and the anion source. The resulting diazonium tetrafluoroborate is insoluble in the reaction medium (water/acid), driving precipitation and allowing easy isolation by filtration. -

Control Point: Temperature must be kept

C during addition to prevent immediate hydrolysis to phenols.

Step-by-Step Workflow

Reagents:

-

p-Anisidine (10 mmol, 1.23 g)[3]

-

Fluoroboric acid (48-50% aq., 4.0 mL)[3]

-

Sodium Nitrite (

, 10 mmol, 0.69 g) in Water (1.5 mL) -

Solvents: Distilled Water, Diethyl Ether (for washing)

Protocol:

-

Dissolution: In a 50 mL round-bottom flask, dissolve p-anisidine in the

solution. Dilute with 4 mL water. -

Thermal Equilibration: Cool the mixture to 0°C in an ice/salt bath. Stir vigorously.

-

Diazotization: Add the

solution dropwise via syringe pump or addition funnel over 10 minutes. Critical: Do not let temp rise above 5°C. -

Precipitation: The solution will turn turbid, and a white/pale precipitate will form. Stir for an additional 20 minutes at 0°C.

-

Isolation: Filter the solid using a sintered glass funnel (vacuum).

-

Purification (The Wash):

-

Wash 1x with cold 5%

(removes unreacted amine). -

Wash 2x with cold ethanol (removes water).

-

Wash 3x with large volumes of diethyl ether (removes organic impurities and dries the solid).

-

-

Drying: Air dry on the filter for 10-15 mins. Do not heat.

Process Visualization

Caption: Figure 2.[4][5][6] Optimized workflow for the synthesis of 4-methoxybenzenediazonium tetrafluoroborate.

Part 4: Safety & Handling

Even with the stabilizing methoxy group, diazonium salts are energetic materials.

-

Storage: Store in a plastic container (glass can fragment if explosion occurs) at -20°C.

-

Shock Sensitivity: While

salts are generally not shock-sensitive, never grind the dry solid in a mortar. -

Decomposition: If the solid turns brown or releases orange gas (

), quench immediately in a large volume of dilute NaOH.

References

-

Hanson, P., et al. (2002). "Reduction of Substituted Benzenediazonium Salts by Solvated Electrons." The Journal of Physical Chemistry A. Link

-

Sexton, B. (2020).[2] "Dediazoniation Reactions as Potential Routes to Fluoroaromatics." Newcastle University Theses. Link

-

TCI Chemicals. (2024). "4-Methoxybenzenediazonium Tetrafluoroborate Product Specifications & Safety Data." Link

- Zollinger, H. (1994). "Diazo Chemistry I: Aromatic and Heteroaromatic Compounds." VCH Publishers. (Standard Text on Diazo Chemistry).

-

Sigma-Aldrich. (2024). "4-Methoxybenzenediazonium tetrafluoroborate Melting Point and Safety." Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. web.viu.ca [web.viu.ca]

- 3. 4-Methoxybenzenediazonium tetrafluoroborate | 459-64-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Basic Photolysis Products of 4-Diazo-4'-methoxydiphenylamine Sulfate

Introduction

4-Diazo-4'-methoxydiphenylamine Sulfate is a diazonium salt that holds significant relevance in various chemical applications, including as an intermediate in dye synthesis and in the development of analytical methods.[1] The compound's utility is intrinsically linked to its reactivity, particularly its behavior under photolytic conditions. The absorption of light energy can induce the cleavage of the diazonium group, a process known as photolysis, leading to the formation of highly reactive intermediates and subsequent products.[2] Understanding the fundamental photolysis products of this compound is paramount for researchers, scientists, and drug development professionals who utilize it or similar diazo compounds in their work. This guide provides a comprehensive exploration of the core photolysis products of this compound, delving into the underlying reaction mechanisms, methodologies for product identification, and the factors influencing the reaction landscape.

I. Compound Characteristics

This compound, with the CAS Number 49732-38-9, is an organic compound characterized by a diarylamine scaffold bearing a diazonium group and a methoxy substituent.[3][4] The presence of the diazonium group makes the molecule susceptible to decomposition upon exposure to heat or light, a characteristic feature of aryldiazonium salts.[5] The methoxy group, being an electron-donating group, can influence the electronic properties and reactivity of the aromatic system.[5]

| Property | Value |

| Molecular Formula | C13H13N3O5S[4][6] |

| Molecular Weight | 323.32 g/mol [4][6] |

| Appearance | Light yellow to brown powder/crystal[1] |

| Melting Point | 160°C (decomposes)[4] |

| Storage Conditions | 2-8°C, dry environment[3][6] |

II. The Photolytic Decomposition Pathway

The photolysis of aryldiazonium salts can proceed through two primary mechanistic pathways: heterolytic and homolytic cleavage of the carbon-nitrogen bond of the diazonium group. The predominant pathway is influenced by factors such as the solvent, the presence of sensitizers, and the substitution pattern on the aromatic ring.

A. Heterolytic Cleavage: The Aryl Cation Pathway

Upon absorption of a photon, the diazonium salt can undergo heterolytic cleavage, leading to the formation of an aryl cation and molecular nitrogen.[7][8] This is often the favored pathway in polar solvents. The resulting 4-(4-methoxyanilino)phenyl cation is a highly reactive electrophile that will readily react with nucleophiles present in the reaction medium.

B. Homolytic Cleavage: The Aryl Radical Pathway

Alternatively, photo-induced electron transfer can lead to homolytic cleavage, generating an aryl radical and a nitrogen molecule.[9][10] This pathway can be promoted by photosensitizers or in less polar solvents. The resulting 4-(4-methoxyanilino)phenyl radical is a reactive species that can participate in a variety of radical reactions, such as hydrogen abstraction or addition to aromatic systems.

Below is a diagram illustrating the initial steps of these photolytic pathways.

Caption: Initial Photolytic Pathways of 4-Diazo-4'-methoxydiphenylamine.

III. Primary Photolysis Products

The nature of the solvent plays a critical role in determining the final photolysis products. The following sections detail the expected primary products in common laboratory solvents.

A. In Aqueous Solutions

In an aqueous medium, water acts as the primary nucleophile. The aryl cation generated via heterolysis will be trapped by water to form a phenol.

-

Primary Product: 4-(4-methoxyanilino)phenol

-

Mechanism: Nucleophilic attack of water on the aryl cation, followed by deprotonation.

B. In Alcoholic Solvents (e.g., Methanol, Ethanol)

Alcohols will react with the aryl cation to produce the corresponding aryl ethers.

-

Primary Products:

-

In Methanol: 1-methoxy-4-(4-methoxyanilino)benzene

-

In Ethanol: 1-ethoxy-4-(4-methoxyanilino)benzene

-

-

Mechanism: Nucleophilic attack of the alcohol on the aryl cation, followed by deprotonation.

C. In Acetonitrile

Acetonitrile can act as a nucleophile, leading to the formation of an acetanilide derivative after hydrolysis of the intermediate nitrilium ion.[8]

-

Primary Product: N-(4-(4-methoxyanilino)phenyl)acetamide

-

Mechanism: Nucleophilic attack of the nitrogen atom of acetonitrile on the aryl cation, followed by hydrolysis.

The following diagram illustrates the formation of these primary products from the aryl cation intermediate.

Caption: Formation of Primary Photoproducts from the Aryl Cation.

IV. Experimental Protocol for Product Identification

To validate the identity of the photolysis products, a systematic experimental approach is necessary. This protocol outlines a self-validating system for the analysis of the photolysis of this compound.

A. Materials and Equipment

-

This compound

-

Solvents (HPLC grade): Water, Methanol, Acetonitrile

-

Photoreactor equipped with a UV lamp (e.g., mercury lamp)

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Nuclear Magnetic Resonance (NMR) Spectrometer

B. Step-by-Step Methodology

-

Sample Preparation: Prepare dilute solutions (e.g., 0.1 mg/mL) of this compound in each of the chosen solvents (water, methanol, acetonitrile).

-

Photolysis: Irradiate each solution in the photoreactor for a defined period. It is advisable to take aliquots at different time points to monitor the progress of the reaction.

-

HPLC Analysis:

-

Inject the irradiated samples and a non-irradiated control sample into the HPLC system.

-

Develop a suitable gradient elution method to separate the starting material from its photoproducts.

-

Use the DAD to obtain UV-Vis spectra of the separated peaks, which can provide initial structural information.

-

-

LC-MS Analysis:

-

Analyze the irradiated samples using an LC-MS system to determine the molecular weights of the photoproducts.[11] This provides crucial information for confirming the proposed structures.

-

-

Product Isolation and NMR Analysis (for definitive structural elucidation):

-

For preparative scale photolysis, isolate the major products using preparative HPLC.

-

Characterize the isolated products using 1H and 13C NMR spectroscopy to confirm their exact chemical structures.

-

The following workflow diagram visualizes this experimental protocol.

Caption: Workflow for the Identification of Photolysis Products.

V. Factors Influencing Photolysis

Several factors can significantly impact the efficiency and product distribution of the photolysis of this compound:

-

Wavelength of Irradiation: The wavelength of the UV light used for irradiation should correspond to the absorption maximum of the diazonium salt to ensure efficient energy transfer.

-

Solvent Polarity and Nucleophilicity: As discussed, the solvent plays a direct role in the reaction by trapping the reactive intermediates. Its polarity can also influence the relative rates of heterolytic and homolytic cleavage.

-

Presence of Oxygen: Oxygen can act as a radical scavenger, potentially leading to the formation of oxidative side products if the homolytic pathway is operative.

-

pH of the Medium: The stability of diazonium salts is pH-dependent; they are generally more stable in acidic conditions.[5] Changes in pH can affect the rate of decomposition and potentially the product profile.

VI. Summary of Expected Primary Photolysis Products

| Solvent | Predicted Primary Product | Predicted Molecular Weight ( g/mol ) |

| Water | 4-(4-methoxyanilino)phenol | 229.26 |

| Methanol | 1-methoxy-4-(4-methoxyanilino)benzene | 243.29 |

| Ethanol | 1-ethoxy-4-(4-methoxyanilino)benzene | 257.32 |

| Acetonitrile | N-(4-(4-methoxyanilino)phenyl)acetamide | 270.31 |

Conclusion

The photolysis of this compound is a multifaceted process that primarily proceeds through the formation of a highly reactive aryl cation intermediate. The nature of the solvent is the principal determinant of the final photolysis products, which are typically phenols, ethers, or acetanilides. A systematic analytical approach employing chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of these products. A thorough understanding of the photolytic behavior of this and similar diazo compounds is crucial for their effective and safe application in research and development.

References

-

CORE. (n.d.). Photochemical and thermal dediazoniations of aryl diazonium salts in non-aqueous solvents. Retrieved from [Link]

-

Chemsrc. (2025, August 23). This compound. Retrieved from [Link]

- Books. (n.d.). CHAPTER 14: Analytical Methods for Determining Photoinitiators in Food-Contact Materials.

-

PMC. (n.d.). Photosensitized Activation of Diazonium Derivatives for C-B Bond Formation. Retrieved from [Link]

-

Herald Scholarly Open Access. (2020, June 3). Photodegradation Products and their Analysis in Food. Retrieved from [Link]

-

Taylor & Francis. (2012, November 20). Separation and Identification of Photolysis Products of Clothianidin by Ultra-Performance Liquid Tandem Mass Spectrometry. Retrieved from [Link]

-

SciELO. (n.d.). A Comparison of the Photolytic and Photocatalytic Degradation of Triclosan: Identification of Transformation Products and Ecotoxicity Evaluation. Retrieved from [Link]

-

ACS Publications. (2026, January 2). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Retrieved from [Link]

-

ResearchGate. (n.d.). SCHEME 13 Direct photolysis of aryldiazonium salts 33 in absence of a.... Retrieved from [Link]

-

PubMed. (2005, January 21). (Sensitized) photolysis of diazonium salts as a mild general method for the generation of aryl cations. Chemoselectivity of the singlet and triplet 4-substituted phenyl cations. Retrieved from [Link]

-

PMC. (n.d.). Protein modification via mild photochemical isomerization of triazenes to release aryl diazonium ions. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Photochemistry And Photopolymerization Activity Of Diaryliodonium Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross-Coupling Reactions of Aryldiazonium Salts with Allylsilanes under Merged Gold/Visible-Light Photoredox Catalysis. Retrieved from [Link]

-

Arkivoc. (n.d.). Novel reactions of aryldiazonium salts. A method for the generation of electrophiles. Retrieved from [Link]

-

PMC. (n.d.). Water Effect on the Photochemistry of Arylazo Sulfonates. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. heraldopenaccess.us [heraldopenaccess.us]

- 3. This compound | 49732-38-9 [sigmaaldrich.com]

- 4. This compound | CAS#:49732-38-9 | Chemsrc [chemsrc.com]

- 5. CAS 49732-38-9: 4-(4-methoxyphenylamino)benzenediazonium h… [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. (Sensitized) photolysis of diazonium salts as a mild general method for the generation of aryl cations. Chemoselectivity of the singlet and triplet 4-substituted phenyl cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photosensitized Activation of Diazonium Derivatives for C-B Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Water Effect on the Photochemistry of Arylazo Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

Methodological & Application

Application Note: Synthesis Protocol for 4-Diazo-4'-methoxydiphenylamine Sulfate

Abstract & Application Scope

4-Diazo-4'-methoxydiphenylamine sulfate is a critical photosensitive intermediate used primarily in the formulation of negative-working diazo resins (for lithography and screen printing) and as a precursor for azo dyes (Variamine Blue derivatives). This protocol details the high-purity synthesis starting from p-anisidine. The route utilizes a nucleophilic aromatic substitution to establish the diphenylamine backbone, followed by catalytic reduction and controlled diazotization.

Target Audience: Medicinal Chemists, Process Development Scientists, and Material Scientists.

Safety & Hazard Assessment (Critical)

⚠️ DANGER: EXPLOSION & TOXICITY HAZARD

Diazonium Salts: Dry diazonium sulfates are shock-sensitive explosives . Never scrape dried material with metal spatulas.[1][2] Store in a moist state or stabilize immediately.

p-Anisidine: Highly toxic by inhalation, skin contact, and ingestion (Methemoglobinemia agent). Use a full-face respirator or work strictly within a glovebox/fume hood.

Temperature Control: Failure to maintain diazotization temperatures below 5°C can result in rapid, exothermic decomposition (nitrogen evolution) and vessel rupture.

Retrosynthetic Analysis & Pathway

The synthesis is designed in three logical stages to ensure regio-selectivity and high purity.

-

N-Arylation: p-Anisidine reacts with 1-chloro-4-nitrobenzene via Nucleophilic Aromatic Substitution (

) to form 4-methoxy-4'-nitrodiphenylamine. -

Reduction: The nitro group is selectively reduced to an amine using catalytic hydrogenation (

/Pd/C) to yield 4-amino-4'-methoxydiphenylamine (Variamine Blue B Base). -

Diazotization: The amine is treated with sodium nitrite in sulfuric acid to generate the target diazonium sulfate.

Reaction Scheme (Graphviz)

Figure 1: Step-wise synthetic pathway from p-anisidine to the target diazonium sulfate.

Detailed Experimental Protocols

Reagents & Materials Table

| Reagent | CAS No. | Purity | Role |

| p-Anisidine | 104-94-9 | >99% | Nucleophile (Start) |

| 1-Chloro-4-nitrobenzene | 100-00-5 | >99% | Electrophile |

| Potassium Carbonate ( | 584-08-7 | Anhydrous | Acid Scavenger |

| Palladium on Carbon (Pd/C) | 7440-05-3 | 10% loading | Hydrogenation Catalyst |

| Sodium Nitrite ( | 7632-00-0 | ACS Reagent | Diazotizing Agent |

| Sulfuric Acid ( | 7664-93-9 | 95-98% | Solvent/Acid Source |

Step 1: Synthesis of 4-Methoxy-4'-nitrodiphenylamine

Rationale: We use

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Charge: Add p-anisidine (12.3 g, 100 mmol), 1-chloro-4-nitrobenzene (15.8 g, 100 mmol), anhydrous

(15.2 g, 110 mmol), and DMF (150 mL). -

Reaction: Heat the mixture to reflux (approx. 150°C) for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1) until starting materials are consumed.

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (600 mL) with vigorous stirring. The product will precipitate as a yellow/orange solid.

-

Filter the solid and wash extensively with water to remove DMF and inorganic salts.

-

-

Purification: Recrystallize from ethanol.

-

Expected Yield: 75–85%

-

Appearance: Yellow needles.

-

Step 2: Reduction to 4-Amino-4'-methoxydiphenylamine

Rationale: Catalytic hydrogenation is preferred over Fe/HCl reduction for pharmaceutical/material grade synthesis to avoid iron contamination and ensure easier work-up.

-

Setup: Use a high-pressure hydrogenation vessel (Parr shaker or autoclave).

-

Charge: Dissolve the nitro intermediate (10 g) in Ethyl Acetate or Ethanol (100 mL). Add 10% Pd/C catalyst (0.5 g, 5 wt% loading).

-

Reaction: Purge with

(3x), then fill with-

Monitoring: Uptake of hydrogen will cease when complete. TLC should show a polar, UV-active amine spot.

-

-

Work-up:

-

Filter through a Celite pad to remove the catalyst (Caution: Pyrophoric catalyst).

-

Evaporate the solvent under reduced pressure.

-

Storage: The amine oxidizes easily (turns purple/blue). Use immediately in Step 3 or store under Argon at -20°C.

-

Step 3: Diazotization to this compound

Rationale: The reaction must be performed in sulfuric acid to form the specific sulfate salt. Temperature control is the primary critical quality attribute (CQA).

-

Preparation of Nitrosyl Sulfuric Acid (In-situ):

-

In a 250 mL jacketed reactor, cool 40 mL of concentrated

to 0°C. -

Slowly add finely powdered

(2.8 g, 40 mmol) with stirring. Ensure the temperature does not rise above 10°C. Stir until fully dissolved (forms a clear, slightly viscous liquid).

-

-

Amine Addition:

-

Dissolve/suspend 4-amino-4'-methoxydiphenylamine (8.56 g, 40 mmol) in 30 mL of cold Glacial Acetic Acid (or dilute

if strictly avoiding organics). -

Add the amine solution dropwise to the nitrosyl sulfuric acid mixture.

-

CRITICAL: Maintain internal temperature at 0–5°C .

-

-

Reaction: Stir at 0–5°C for 1 hour.

-

Endpoint Check:

-

Take a drop of the reaction mixture on Starch-Iodide paper . It should turn blue-black immediately (indicating slight excess nitrite).

-

If no color, add small aliquots of

. -

If strongly positive, destroy excess nitrite by adding sulfamic acid until the test is weak/negative.

-

-

Isolation (Precipitation):

-

Pour the reaction mixture slowly into 200 mL of ice-cold Diethyl Ether or Ethanol (depending on solubility preferences; Ether precipitates the sulfate salt efficiently).

-

The diazonium sulfate will precipitate as a yellow-green crystalline solid.

-

Filter rapidly on a sintered glass funnel.

-

Wash: Wash with cold ether.

-

Do NOT dry completely. Store as a moist paste or immediately dissolve in the target formulation solvent.

-

Process Control & Logic Flow

The following diagram illustrates the decision-making process during the critical diazotization step.

Figure 2: Logic flow for the safe diazotization process control.

Analytical Validation

To confirm the identity of the product without isolating the explosive dry solid, perform a Coupling Test :

-

Dissolve a small amount of the isolated diazo paste in water.

-

Prepare a solution of R-Salt (2-naphthol-3,6-disulfonic acid) or simple 2-Naphthol in dilute NaOH.

-

Add the diazo solution to the naphthol solution.

-

Result: An immediate, intense deep blue/violet precipitate (Azo dye formation) confirms the presence of the active diazonium species.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete | Ensure DMF is dry; increase reflux time; verify |

| Amine turns dark (Step 2) | Oxidation of amine. | Perform work-up under inert atmosphere ( |

| Violent bubbling (Step 3) | Decomposition of Diazo. | Temperature exceeded 5°C. Discard batch safely and restart with better cooling. |

| No precipitation (Step 3) | High solubility in acid. | Use a larger volume of cold ether/ethanol to force precipitation ("salting out"). |

References

-

Synthesis of Diphenylamine Derivatives

- Organic Syntheses, Coll. Vol. 2, p. 447 (1943); Vol. 11, p. 32 (1931). (General method for nitrodiphenylamines).

-

Source:

-

Diazotization Safety & Protocols

- Sheng, H. et al. "Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound." ACS Chemical Health & Safety, 2015.

-

Source:

-

Catalytic Hydrogenation of Nitroarenes

- BenchChem Application Notes. "Reduction of 4-Nitrophenol to 4-Aminophenol (Analogous reduction protocol)."

-

Source:

-

General Diazonium Chemistry

- Organic Chemistry Portal.

-

Source:

Sources

Application Notes and Protocols: Diazo Sulfate Chemistry in Negative-Working Lithographic Plates

Introduction

Diazo-based photochemistry has long been a cornerstone of the printing and microfabrication industries. Among these light-sensitive materials, diazo compounds, particularly condensation products of diazonium salts, are pivotal in the formulation of negative-working photosensitive coatings for lithographic printing plates.[1][2][3] This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the application of diazo chemistry in the creation of high-performance, negative-working lithographic plates. We will explore the underlying chemical principles, detailed formulation strategies, step-by-step processing protocols, and troubleshooting of common issues. The focus is on providing not just a method, but a comprehensive understanding of the causality behind each step, ensuring a robust and reproducible workflow.

Fundamental Principles: The Chemistry of Negative-Working Diazo Plates

The functionality of a negative-working lithographic plate relies on the light-induced differential solubility of a photosensitive coating.[3][4] In the case of diazo-based systems, the coating in unexposed regions remains soluble in a developer solution, while the areas exposed to ultraviolet (UV) light undergo a chemical transformation that renders them insoluble.[2][5]

The Photosensitive Component: Diazo Resins

The heart of the negative-working plate is the diazo resin. These are typically condensation polymers of an aromatic diazonium salt with an aldehyde, most commonly formaldehyde or paraformaldehyde.[6][7] A prevalent example is the condensation product of a diphenylamine-4-diazonium salt.[8] The diazonium salt's structure, including its counter-ion (e.g., sulfate, hexafluorophosphate), plays a crucial role in the resin's solubility, photosensitivity, and thermal stability.[8]

Photochemical Mechanism of Cross-Linking

Upon exposure to actinic radiation, typically in the UV-A range (350-450 nm), the diazonium group undergoes photolysis, releasing nitrogen gas and generating a highly reactive aryl cation or radical intermediate.[4][5] This intermediate can then undergo a variety of reactions, including cross-linking with the polymer backbone of the resin or other components in the coating. This cross-linking dramatically increases the molecular weight of the polymer in the exposed areas, leading to a significant decrease in its solubility in the developer.[3][4]

Sources

- 1. US4391897A - Diazo lithographic printing plate developing process - Google Patents [patents.google.com]

- 2. library.imaging.org [library.imaging.org]

- 3. dakenchem.com [dakenchem.com]

- 4. dynodan.com [dynodan.com]

- 5. Lithographic Plate Composition [zxprinter.com]

- 6. US4617250A - Light-sensitive diazo composition with acidic compounds for use with lithographic printing plates - Google Patents [patents.google.com]

- 7. US4588669A - Photosensitive lithographic plate with diazo resin underlayer and polyvinyl acetal resin with azide in side chain overlayer - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Shelf Life of 4-Diazo-4'-methoxydiphenylamine Sulfate Solutions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Diazo-4'-methoxydiphenylamine Sulfate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you maximize the stability and performance of your solutions. Our goal is to empower you with the scientific understanding and practical tools necessary to ensure the success and reproducibility of your experiments.

Introduction: The Challenge of Diazonium Salt Stability

This compound is a versatile reagent used in various applications, including dye synthesis and colorimetric assays.[1] However, like most diazonium salts, it is inherently unstable, posing challenges for its storage and use in solution.[2][3] The primary driver for this instability is the excellent leaving group ability of dinitrogen gas (N₂), making its decomposition a thermodynamically favorable process. This guide will delve into the factors influencing the stability of this compound solutions and provide actionable strategies to extend their shelf life.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning brown) and losing reactivity. What is happening?

A1: Color change and loss of reactivity are classic signs of diazonium salt decomposition. The primary degradation pathway involves the heterolytic cleavage of the C-N bond, leading to the formation of a carbocation and the release of nitrogen gas. This carbocation can then react with water or other nucleophiles in the solution to form phenols and other byproducts, which are often colored.[2] Factors such as elevated temperature, neutral or alkaline pH, and exposure to light can accelerate this decomposition process.[4][5]

Q2: What is the ideal temperature for storing this compound solutions?

A2: For optimal stability, solutions should be prepared fresh and used immediately. If short-term storage is unavoidable, it is crucial to maintain a low temperature. The recommended storage temperature is between 2-8°C, and for any work involving the solution, it should be kept on an ice bath (0-5°C).[6][7] Temperatures above 5°C significantly increase the rate of decomposition.[2]

Q3: How does pH affect the stability of the solution?

A3: The pH of the solution is a critical factor. Acidic conditions (pH < 7) are generally recommended to enhance the stability of diazonium salt solutions. The acidic environment suppresses the formation of diazo-anhydrides, which can be explosive, and also minimizes the concentration of hydroxide ions that can act as nucleophiles and attack the diazonium group.[5] For many applications, maintaining a pH between 3 and 5 is a good starting point.

Q4: Should I be concerned about light exposure?

A4: Yes, many diazonium salts are photosensitive and can decompose upon exposure to light, particularly UV radiation.[4] It is best practice to store solutions in amber vials or wrap containers in aluminum foil to protect them from light. When working with the solution, try to minimize exposure to direct, bright light.

Q5: Can I prepare a stock solution and use it over several days or weeks?

A5: It is strongly advised against preparing large stock solutions for long-term use. Due to the inherent instability of diazonium salts, it is always best to prepare the solution fresh on the day of the experiment.[5] If you must prepare a slightly larger batch for use within a single day, ensure it is kept continuously on ice and protected from light.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound solutions and provides systematic approaches to resolve them.

| Problem | Potential Causes | Troubleshooting Steps |

| Complete loss of reactivity | - Complete decomposition of the diazonium salt. | - Prepare a fresh solution immediately before use.- Verify the quality of the solid this compound.- Ensure the preparation and storage conditions are optimal (low temperature, acidic pH, protection from light). |

| Weak or inconsistent results | - Partial decomposition of the diazonium salt.- Incorrect pH of the reaction mixture.- Suboptimal concentration of the diazonium salt solution. | - Prepare a fresh solution and keep it on ice throughout the experiment.- Measure and adjust the pH of your reaction buffer to the optimal range for your specific application.- Accurately weigh the solid and prepare the solution to the desired concentration. Consider titrating the solution to determine the active diazonium salt concentration if high precision is required. |

| Precipitate formation in the solution | - The salt may be less soluble in the chosen solvent, especially at low temperatures.- Formation of insoluble degradation products. | - Ensure the solid is fully dissolved during preparation. Gentle warming may be necessary initially, but the solution must be cooled immediately afterward.- Filter the solution through a cold, solvent-resistant membrane filter before use.- Consider using a different solvent system where the salt has better solubility. |

| Color of the solution darkens rapidly | - Accelerated decomposition due to high temperature, inappropriate pH, or light exposure. | - Immediately place the solution on an ice bath.- Check and adjust the pH to be more acidic.- Protect the solution from light by wrapping the container in foil. |

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a 0.1% (w/v) solution with enhanced short-term stability for use in colorimetric assays.

Materials:

-

This compound (solid)

-

Deionized water, chilled to 4°C

-

0.1 M Hydrochloric acid (HCl), chilled to 4°C

-

Amber glass vial

-

Ice bath

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh 10 mg of this compound and transfer it to a clean, dry amber glass vial.

-

Place the vial in an ice bath and add a small magnetic stir bar.

-

Add 5 mL of chilled deionized water to the vial.

-

Slowly add 5 mL of chilled 0.1 M HCl to the vial while stirring. This will result in a final solution with an acidic pH.

-

Continue stirring on the ice bath until the solid is completely dissolved.

-

Keep the solution on ice and protected from light at all times. Use the solution within a few hours of preparation for best results.

Protocol 2: Accelerated Stability Study of a this compound Solution

This protocol provides a framework for evaluating the stability of your solution under different conditions.

Materials:

-

Freshly prepared this compound solution (from Protocol 1)

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 40°C)

-

Different buffers to create solutions with varying pH (e.g., pH 3, 5, 7)

Procedure:

-

Prepare several aliquots of the this compound solution in different buffers to achieve the desired pH values.

-

Divide the aliquots for each pH into different temperature groups.

-

Immediately measure the initial absorbance of an aliquot from each condition at the wavelength of maximum absorbance (λmax) for this compound. This will be your time-zero reading.

-

Store the remaining aliquots under their respective temperature and light (or dark) conditions.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and measure its absorbance at λmax.

-

Plot the percentage of remaining this compound (calculated from the absorbance readings relative to the time-zero reading) against time for each condition.

-

Analyze the data to determine the rate of degradation under each set of conditions.

Visualization of Key Concepts

Degradation Pathway

Caption: Factors accelerating the primary degradation of this compound.

Experimental Workflow for Stability Testing

Caption: Workflow for an accelerated stability study of this compound solutions.

References

-

Barber, J., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1036-1044. [Link]

-

Chemistry Stack Exchange. Why should the temperature be maintained at 0–5 °C in a diazotisation?[Link]

-

Quora. Aliphatic diazonium salts are unstable. Why?[Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2016). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 20(2), 335-343. [Link]

-

PureSynth. 4-Diazo-4-Methoxydiphenylamine Sulfate 98.0%(HPLC). [Link]

-

ResearchGate. Negative-Working Lithographic Diazo Resins: The Structure of 4-Diazodiphenylamines (Diazo S and Diazo MS) and Their Polymeric Formaldehyde Condensates. [Link]

-

PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]

Sources

Technical Support Center: Preventing Thermal Decomposition During Diazo Synthesis

Welcome to the Technical Support Center for Diazo Synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the versatile chemistry of diazonium salts. While indispensable synthetic intermediates, diazonium salts are notoriously unstable, with a high propensity for thermal decomposition that can compromise yield, purity, and safety.[1][2] Solid diazonium salts, in particular, are often explosive and should not be isolated or stored without specific stabilization.[3][4]

This resource provides in-depth, experience-driven guidance to help you navigate the challenges of diazotization, focusing on the critical aspect of preventing thermal decomposition. Here, we move beyond simple instructions to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.

The Root Cause: Understanding Diazonium Salt Instability

The inherent instability of diazonium salts is rooted in thermodynamics. The diazonium group (–N₂⁺) is an exceptional leaving group because its departure results in the formation of dinitrogen (N₂), an extraordinarily stable molecule.[3] This process is highly favored entropically.

Aromatic diazonium salts exhibit greater relative stability compared to their aliphatic counterparts.[5][6] This is due to the delocalization of the positive charge across the aromatic ring through resonance, which tempers the impetus for N₂ expulsion.[3][5] However, this stability is tenuous and heavily dependent on experimental conditions.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions grounded in chemical principles.

Q1: My reaction solution is turning dark brown or black, and I'm observing vigorous gas evolution. What's happening?

A1: This is a classic sign of uncontrolled thermal decomposition. The dark color is likely due to the formation of phenolic tars and other polymeric byproducts.[7] The gas is nitrogen (N₂), evolving as the diazonium salt breaks down.

-

Probable Cause 1: Temperature Excursion. The single most critical factor in diazo synthesis is temperature control.[8] Diazotization is a significantly exothermic reaction.[2] If the rate of heat generation surpasses the rate of heat removal, the temperature will rise, triggering a self-accelerating (autocatalytic) decomposition.[2]

-

Solution 1: Aggressive Cooling & Monitoring.

-

Maintain a strict internal reaction temperature between 0-5 °C .[2][3][5][9][10] Temperatures even slightly above this range can lead to rapid decomposition.[3]

-

Use an ice-salt bath for more effective cooling than an ice-water bath.

-

Monitor the internal temperature with a calibrated thermometer; do not rely on the bath temperature.

-

Add the sodium nitrite solution slowly (dropwise) to allow the cooling system to dissipate the heat generated.[9]

-

-

Probable Cause 2: Localized "Hot Spots". Even if the overall bath temperature is low, inefficient stirring can create localized regions of high reactant concentration and temperature.

-

Solution 2: Efficient Agitation.

-

Use a mechanical stirrer instead of a magnetic stir bar, especially for larger volumes or viscous mixtures, to ensure homogenous mixing and temperature distribution.

-

Q2: The yield of my subsequent reaction (e.g., Sandmeyer, azo coupling) is very low, suggesting the diazonium salt never formed properly or decomposed.

A2: Low yield is often a direct consequence of premature diazonium salt decomposition or incomplete initial reaction.

-

Probable Cause 1: Insufficient Acidity (Incorrect pH). The reaction medium must be sufficiently acidic.[3] The acid serves two main purposes:

-

It converts sodium nitrite (NaNO₂) into the active diazotizing agent, nitrous acid (HNO₂), and subsequently the nitrosonium ion (NO⁺).[6][11]

-

It protonates the starting aromatic amine, preventing the newly formed diazonium salt from coupling with unreacted amine to form undesirable diazoamino compounds (triazenes).[7]

-

-

Solution 1: Use Excess Mineral Acid.

-

Typically, 2.5 to 3 equivalents of a strong mineral acid (like HCl or H₂SO₄) are used. One equivalent reacts with the amine to form the ammonium salt, one reacts with sodium nitrite, and the excess maintains a low pH to ensure stability.

-

-

Probable Cause 2: Impurities. The purity of the starting amine is critical.[9] Impurities can introduce side reactions. More critically, certain metal impurities (e.g., transition metals) can catalyze the decomposition of the diazonium salt.[3]

-

Solution 2: Purify Starting Materials.

-

Ensure your aromatic amine is of high purity. Recrystallize or distill if necessary. Use high-purity solvents and reagents.

-

-

Probable Cause 3: Premature Decomposition. The diazonium salt solution was stored for too long before use.

-

Solution 3: Use Immediately.

Visualizing the Troubleshooting Logic

The following diagram outlines a decision-making workflow for troubleshooting common issues during diazotization.

Caption: A decision tree for troubleshooting diazo synthesis.

Frequently Asked Questions (FAQs)

Q: Are all diazonium salts equally unstable?

A: No, stability is significantly influenced by the counter-ion and the substituents on the aromatic ring.

-

Counter-ion Effect: Diazonium chlorides are notoriously unstable and potentially explosive when dry.[12] In contrast, salts like benzenediazonium tetrafluoroborate (C₆H₅N₂⁺BF₄⁻) are significantly more stable, even at room temperature, and can sometimes be isolated as solids.[5][12] The use of counter-ions like tetrafluoroborate or tosylate can dramatically increase thermal stability.[12]

-

Substituent Effect: Electron-withdrawing groups on the aromatic ring generally increase the stability of the diazonium salt, while electron-donating groups tend to decrease stability.[1][12]

Q: Is it ever safe to isolate a diazonium salt?

A: Generally, you should NEVER attempt to isolate diazonium salts (especially chlorides or nitrates) in a solid, dry state, as they are shock-sensitive and can decompose explosively.[4][8] The only common exception is for specifically stabilized salts like tetrafluoroborates, which are commercially available.[5] Even then, extreme caution is warranted. For most laboratory applications, in situ generation and immediate use is the standard, safe protocol.[3][4]

Q: How can I confirm the diazotization reaction is complete before proceeding?

A: A simple and effective method is to test for the presence of excess nitrous acid.

-

Dip a clean glass rod into the reaction mixture.

-

Touch the rod to a piece of starch-iodide paper.

-

An immediate blue-violet color indicates the presence of excess nitrous acid, which signifies that all the primary amine has been consumed.[4] If the test is negative, it means there is still unreacted amine, and a small, additional amount of sodium nitrite solution should be added.[4]

Q: What should I do with excess nitrous acid after a positive starch-iodide test?

A: Excess nitrous acid can sometimes interfere with subsequent reactions. It can be effectively quenched (destroyed) by adding a small amount of sulfamic acid (H₂NSO₃H) or urea ((NH₂)₂CO).[4] Add the quenching agent portion-wise until the starch-iodide test is negative (the paper remains white).[4] You may observe slight effervescence as nitrogen gas is released.

Core Protocol: Standard Diazotization of an Aromatic Amine

This protocol provides a generalized, safety-conscious procedure for the in situ preparation of an aqueous diazonium salt solution.

Materials & Equipment:

-

Primary aromatic amine

-

Concentrated mineral acid (e.g., HCl)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice-salt bath

Visual Workflow of the Protocol

Caption: Step-by-step workflow for diazo synthesis.

Step-by-Step Procedure:

-

Prepare the Amine Salt: In a three-necked flask equipped with a mechanical stirrer and thermometer, combine the aromatic amine (1.0 eq) with distilled water. While stirring, slowly add the concentrated mineral acid (2.5-3.0 eq). An amine salt suspension or slurry will form.[4]

-

Cool the Reaction: Immerse the flask in an ice-salt bath and cool the slurry until the internal temperature is stable between 0 °C and 5 °C.[4][9]

-

Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.05 eq) in cold distilled water. Cool this solution in an ice bath.

-

Perform Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the vigorously stirred amine salt slurry over 30-60 minutes. Crucially, ensure the internal reaction temperature does not rise above 5 °C. [3][4] The reaction is exothermic, so slow addition is vital.

-

Complete the Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes.[4] The solids should dissolve, yielding a clear solution of the diazonium salt.

-

Verify and Use: Confirm reaction completion using the starch-iodide paper test as described in the FAQ section. Quench any excess nitrous acid if needed. The resulting diazonium salt solution is now ready for immediate use in your subsequent synthetic step. Do not store this solution. [4]

By understanding the principles of diazonium salt stability and adhering to meticulous experimental technique, particularly regarding temperature control, you can reliably and safely harness the power of this important class of chemical intermediates.

References

- BenchChem. (n.d.). Enhancing the stability of diazonium salts in azo dye synthesis.

- BenchChem. (n.d.). Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments.

- CK-12 Foundation. (2026, January 14). Diazonium Salts.

- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.

- American Chemical Society. (n.d.). Making diazonium chemistry safer. C&EN Global Enterprise.

- American Chemical Society. (n.d.). The Mechanism of Diazonium Salt Reactions. III. The Kinetics of the Thermal Decomposition of α- and β-Naphthalenediazonium Fluoborates in Aqueous Solution. Journal of the American Chemical Society.

- ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts.

- MDPI. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.

- Wikipedia. (n.d.). Diazonium compound.

- Maximum Academic Press. (2025, June 30). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA).

- Unknown. (2020, March 29). DIAZONIUM SALTS.

- SATHEE. (n.d.). Chemistry Diazotization Reaction.

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Byproduct Formation in Azo Coupling Reactions.

- SciTechDaily. (2024, May 5). At the Edge of Explosion: How New Science Is Making Old Reactions Safer.

- chemeurope.com. (2024, April 29). Safer alternative for an explosive reaction.

- BenchChem. (n.d.). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA) [maxapress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Safer alternative for an explosive reaction - The chemical industry has been using a reaction with explosive chemicals for over 100 years - now scientists have discovered a safer alternative [chemeurope.com]

- 11. SATHEE: Chemistry Diazotization Reaction [sathee.iitk.ac.in]

- 12. Diazonium compound - Wikipedia [en.wikipedia.org]

Technical Support Center: Optimizing 4-Diazo-4'-methoxydiphenylamine Sulfate Yield

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Introduction